1-(2-Methylpropoxy)propan-2-one
Description
1-(2-Methylpropoxy)propan-2-one is a ketone derivative characterized by a propan-2-one (acetone) backbone substituted with a 2-methylpropoxy (isobutoxy) group. The structure comprises a methoxy ether (–O–CH(CH₂CH₃)₂) attached to the central carbon of the acetone framework. Such compounds are typically synthesized via etherification or palladium-catalyzed cross-coupling reactions, as seen in similar derivatives .
Properties
CAS No. |
56538-75-1 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
1-(2-methylpropoxy)propan-2-one |
InChI |
InChI=1S/C7H14O2/c1-6(2)4-9-5-7(3)8/h6H,4-5H2,1-3H3 |
InChI Key |
TVUXSWPCORSNFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylpropoxy)propan-2-one can be synthesized through several methods. One common method involves the reaction of 2-methylpropanol with propanone in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{CH}_3\text{COCH}_3 + \text{CH}_3\text{CH}_2\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{COCH}_2\text{OCH}_2\text{CH}_3 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain a steady temperature and pressure, typically around 60-80°C and 1-2 atm, respectively.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylpropoxy)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ether group can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, strong nucleophiles like sodium ethoxide (NaOEt)
Major Products:
Oxidation: Carboxylic acids
Reduction: Secondary alcohols
Substitution: Various substituted ethers
Scientific Research Applications
1-(2-Methylpropoxy)propan-2-one has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions involving ketones and ethers.
Medicine: Investigated for its potential use in drug synthesis and as a pharmaceutical intermediate.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in coatings and adhesives.
Mechanism of Action
The mechanism of action of 1-(2-Methylpropoxy)propan-2-one involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of carboxylic acids. In reduction reactions, it accepts electrons to form secondary alcohols. The ether group can participate in nucleophilic substitution, where the alkoxy group is replaced by other nucleophiles.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Propan-2-one derivatives vary widely based on substituents, which dictate their chemical behavior:
- Electron-withdrawing groups (EWGs) : Compounds like 1-(4-(2,2,2-trifluoroethoxy)phenyl)propan-2-one () feature trifluoroethoxy groups, enhancing electrophilicity at the ketone carbonyl. This contrasts with the electron-donating 2-methylpropoxy group, which may reduce electrophilicity and alter nucleophilic addition kinetics.
- Aromatic substituents : Derivatives such as 1-(4-methoxyphenyl)propan-2-one () and 1-(5-chloro-2,3-diiodophenyl)propan-2-one () exhibit conjugation with aryl rings, stabilizing the carbonyl group via resonance. The 2-methylpropoxy group lacks such conjugation, leading to distinct electronic environments.
- Sulfur-containing groups : 1-(Arylsulfanyl)propan-2-ones () demonstrate thioether substituents, which influence redox behavior and biocatalytic reduction efficiency. In contrast, the ether-linked 2-methylpropoxy group may offer hydrolytic stability under acidic or enzymatic conditions.
Physical and Chemical Properties
- Solubility : Bulky substituents like 2-methylpropoxy may enhance lipophilicity compared to smaller groups (e.g., methoxy or trifluoroethoxy). For instance, 1-(3-Ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one () is likely highly hydrophobic due to its trifluoromethylthio group .
- Thermal stability : Arylbenzofuran lignans () with methoxy and hydroxyl groups exhibit solid-state stability, while allyloxy derivatives () are isolated as oils, suggesting substituent-dependent phase behavior .
- Spectroscopic features : NMR data for 1-(5-chloro-2,3-diiodophenyl)propan-2-one () show distinct aromatic proton shifts, whereas 2-methylpropoxy-substituted ketones would display alkyl proton signals (δ 1.0–1.5 ppm for isobutoxy CH₃ groups) .
Data Tables
Table 1: Comparison of Key Propan-2-one Derivatives
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